molecular formula C27H25ClN4O2 B1139142 MK2-IN-1 CAS No. 1314118-92-7

MK2-IN-1

Cat. No. B1139142
M. Wt: 472.97
InChI Key:
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Description

MK2-IN-1 is a potent and selective MAPKAPK2 (MK2) inhibitor with an IC50 of 0.11 uM . It impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . It has a molecular formula of C27H25ClN4O2 and a molecular weight of 472.97 .


Chemical Reactions Analysis

MK2-IN-1 is known to impair the phosphorylation level of serine residues in the Tfcp2l1 protein . More detailed information about its chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

MK2-IN-1 has a molecular weight of 472.97 and a molecular formula of C27H25ClN4O2 . It’s recommended to be stored at 4°C under nitrogen .

Scientific Research Applications

  • Role in Inflammation and TNF Biosynthesis : MK2 (MAPKAP kinase 2) is crucial for LPS-induced TNF-α biosynthesis. Mice lacking MK2 show increased stress resistance and survival in LPS-induced endotoxic shock due to a significant reduction in TNF-α production. This indicates MK2's essential role in the inflammatory response, particularly in regulating TNF-α biosynthesis at a post-transcriptional level (Kotlyarov et al., 1999).

  • Conformational Changes in MK2 : MK2 undergoes conformational changes upon activation, transitioning from an inactive/closed to an active/open conformation. This change is detected in both in vitro and in vivo settings, highlighting the dynamic nature of MK2 in cellular responses (Neininger et al., 2001).

  • Impact on Brain Injury : MK2 deficiency in mice leads to a marked reduction in infarct size and neurological deficits in cerebral ischemic injury. This suggests MK2's involvement in ischemic brain injury, potentially associated with the expression of interleukin-1β in ischemic brain tissue (Wang et al., 2002).

  • Role in Infection and Immune Defense : MK2-deficient mice show increased susceptibility to Listeria monocytogenes infection, indicating MK2's essential role in host defense against intracellular bacteria, likely through the regulation of TNF and IFN-γ production (Lehner et al., 2002).

  • Regulation of Transcription Factors and Cellular Functions : MK2 can regulate the ETS transcription factor ER81, affecting transcriptional activity in a cell type-specific manner. This highlights MK2's role in modulating various physiological processes beyond stress responses (Janknecht, 2001).

  • Involvement in Vascular Permeability and Airway Inflammation : MK2 is essential for localized Th2-type inflammation and experimental asthma, regulating endothelial permeability and expression of adhesion molecules and chemokines. MK2 plays a role in NF-κB pathway feedback and is crucial for many NF-κB–regulated genes and the development of inflammation (Gorska et al., 2007).

  • Role in Bone Homeostasis : MK2 is implicated in bone homeostasis, influencing osteoclast and osteoblast differentiation, bone resorption, and gene expression. MK2 deficiency leads to an age-dependent increase in trabecular bone mass and cortical thickness, indicating its potential role in postmenopausal bone loss treatments (Braun et al., 2013).

Safety And Hazards

MK2-IN-1 is considered toxic and can cause irritation to the skin and eyes. It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. In case of contact, it’s advised to flush with copious amounts of water and seek medical attention .

Relevant Papers

  • “Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising” discusses the potential of MK2 inhibitors in treating inflammatory diseases .
  • “Differential roles of checkpoint kinase 1, checkpoint kinase 2, and mitogen-activated protein kinase–activated protein kinase 2 in mediating DNA damage–induced cell cycle arrest: implications for cancer therapy” provides insights into the roles of MK2 in mediating DNA damage-induced cell cycle arrest .
  • “Targeting MK2 Is a Novel Approach to Interfere in Multiple Myeloma” discusses the potential of targeting MK2 in the treatment of multiple myeloma .

properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPNXDIBECKOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

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